molecular formula C10H12ClN5O B1384851 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 58733-09-8

6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1384851
CAS No.: 58733-09-8
M. Wt: 253.69 g/mol
InChI Key: YXEJVPNZKPEWBQ-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C10H12ClN5O and its molecular weight is 253.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(6-chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O/c1-15-8-7(6-12-15)9(14-10(11)13-8)16-2-4-17-5-3-16/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEJVPNZKPEWBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)Cl)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound within the pyrazolo[3,4-d]pyrimidine family, known for its significant biological activities, particularly in cancer research. This article explores its biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloro group at the 6-position and a morpholine moiety at the 4-position of the pyrazolo[3,4-d]pyrimidine core. Its molecular formula is C10H12ClN5OC_{10}H_{12}ClN_5O with a molecular weight of 253.69 g/mol. The unique structural characteristics influence its reactivity and biological properties, particularly its ability to inhibit specific kinases.

This compound primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation; its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, forming hydrogen bonds with key amino acid residues in the active site, which significantly inhibits its kinase activity.

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines:

Cell Line IC50 (nM) Type of Cancer
MCF-745 - 97Breast Cancer
HCT-1166 - 99Colon Cancer

These values indicate that this compound is particularly effective against colon cancer cells compared to breast cancer cells.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Below is a comparison highlighting their unique characteristics:

Compound Name Structure Features Biological Activity
RoscovitineContains a purine-like scaffoldCDK2 inhibitor; anticancer properties
Pyrido[2,3-d]pyrimidinonesDifferent heterocyclic ring systemAntiviral and anticancer activities
Thioxo-pyrazolo derivativesIncorporates sulfur into the pyrazolo corePotential anti-inflammatory effects
6-(Chloromethyl)-N,1-dimethyl-pyrazolo derivativesSimilar core but different substituentsAnticancer properties

Case Studies and Research Findings

Research has indicated that compounds within the pyrazolo[3,4-d]pyrimidine family not only act as CDK inhibitors but also exhibit activity against other targets such as mTOR (mammalian target of rapamycin) and PI3K (phosphatidylinositol 3-kinase alpha). A study highlighted that derivatives with specific substitutions could achieve subnanomolar IC50 values against mTOR while maintaining selectivity over PI3K-alpha . This suggests that further modifications to the structure of this compound could enhance its therapeutic profile.

Scientific Research Applications

Biological Activities

Research has shown that compounds similar to 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine exhibit various biological activities, including:

1. Anticancer Activity:
Studies indicate that pyrazolo[3,4-d]pyrimidines can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism often involves the inhibition of certain kinases that are crucial for cancer cell proliferation.

2. Antimicrobial Properties:
This compound may also possess antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents. Its efficacy against various pathogens is an area of ongoing research.

3. Neuroprotective Effects:
Some derivatives of pyrazolo[3,4-d]pyrimidine have shown promise in neuroprotection, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Applications in Medicinal Chemistry

The unique structure of this compound allows it to serve as a scaffold for the development of new therapeutic agents. Key applications include:

1. Drug Development:
The compound can be modified to enhance its pharmacological properties, leading to the creation of novel drugs targeting specific diseases.

2. Research Tools:
It can be utilized as a chemical probe in biological studies to elucidate the function of specific proteins or pathways involved in disease processes.

Case Study 1: Anticancer Research

A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that modifications at the morpholine nitrogen significantly increased their potency against various cancer cell lines. The research highlighted the importance of structural diversity in enhancing anticancer activity .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of substituted pyrazolo[3,4-d]pyrimidines showed promising results against Gram-positive and Gram-negative bacteria. The study suggested that further optimization could lead to effective new antibiotics .

Preparation Methods

Synthesis via Chloromethylation and Subsequent Substitution

Another documented method involves chloromethylation of the core pyrazolopyrimidine followed by nucleophilic substitution:

  • Chloromethylation:
    The pyrazolopyrimidine core is treated with chloromethylating agents like chloromethyl methyl ether or paraformaldehyde with hydrochloric acid, introducing a chloromethyl group at the 6-position.

  • Substitution with Morpholine:
    The chloromethyl intermediate reacts with morpholine under basic conditions, replacing the chloromethyl group with the morpholine moiety.

Reaction Scheme:

Pyrazolopyrimidine + Chloromethylating agent → 6-(Chloromethyl)-pyrazolopyrimidine
6-(Chloromethyl)-pyrazolopyrimidine + Morpholine → 6-(Morpholin-4-yl)-pyrazolopyrimidine

Reaction Conditions:

  • Chloromethylation at room temperature or mild heating
  • Nucleophilic substitution in presence of potassium carbonate or sodium hydride
  • Solvents: Dioxane, DMF, or acetonitrile

Notable Research Findings and Data Tables

Method Starting Material Reagents Reaction Conditions Yield (%) Remarks
Two-step synthesis (2021) Commercially available pyrazolopyrimidine derivatives POCl₃, Morpholine Reflux, 4–8 hrs 75–85 Short, high-yield route, suitable for scale-up
Chloromethylation + substitution (2021) Pyrazolopyrimidine core Chloromethyl methyl ether, Morpholine Room temp to mild heating 65–78 Versatile, allows functional group modifications

Reaction Mechanisms and Pathways

Cyclization to Form the Core Structure

The initial step involves cyclization of precursor molecules such as amidines or nitriles with chlorinating agents like POCl₃, which facilitates the formation of the fused pyrazolopyrimidine ring system. This step is critical for establishing the core scaffold.

Nucleophilic Substitution at the 4-Position

The chlorinated intermediates are highly reactive towards nucleophiles like morpholine, which displaces the chlorine atom via an SN2 mechanism, attaching the morpholine ring at the 4-position.

Chloromethylation and Functionalization

Chloromethylation introduces a reactive chloromethyl group at the 6-position, which can then be substituted with various amines or heterocycles, enabling structural diversity.

Industrial and Laboratory Scale Considerations

  • Purification Techniques:
    Recrystallization, column chromatography, and preparative HPLC are used to purify the final compounds, ensuring high purity for biological testing.

  • Reaction Optimization:
    Parameters such as temperature, solvent, and reagent equivalents are optimized to maximize yield and minimize by-products.

  • Scalability:
    The two-step route from commercially available precursors is particularly advantageous for large-scale synthesis, owing to its simplicity, high yield, and minimal purification steps.

Summary of Key Findings

Aspect Details
Most efficient route Two-step synthesis from commercially available pyrazolopyrimidine derivatives using POCl₃ and nucleophilic substitution with morpholine
Reaction conditions Reflux in DMSO or DMF, presence of base, reaction times 4–8 hours
Yield Typically 75–85%
Advantages Short, high-yield, suitable for scale-up, minimal purification
Alternative methods Chloromethylation followed by nucleophilic substitution; offers structural flexibility

Q & A

Q. What are the common synthetic routes for 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-component cyclocondensation or stepwise coupling. Key approaches include:

  • One-pot multi-component reactions using aryl halides and morpholine under reflux in solvents like acetonitrile or DMF. For example, Swelam et al. achieved yields of 70–85% via cyclocondensation at 80°C .
  • Stepwise coupling with chlorinated intermediates, as seen in the reaction of 4-chloro derivatives with morpholine in DMF under reflux for 16 hours, yielding 52–77% .

Optimization Strategies:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
  • Catalyst use : Anhydrous sodium acetate improves coupling efficiency in nucleophilic substitutions .
  • Temperature control : Reflux conditions (80–100°C) balance reaction speed and side-product minimization.

Q. Table 1: Synthetic Method Comparison

MethodStarting MaterialsConditionsYieldReference
One-pot cyclocondensationAryl halides, morpholine80°C, acetonitrile70–85%
Stepwise coupling4-chloro intermediatesReflux in DMF, 16h52–77%

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should researchers look for?

Methodological Answer:

  • ¹H NMR : Identify substituents via aromatic protons (δ 7.4–8.3 ppm) and methyl/morpholine groups (δ 2.5–3.8 ppm). For example, the morpholine ring shows a triplet at δ 3.7 ppm .
  • IR Spectroscopy : Confirm N–H stretches (3200–3400 cm⁻¹) and C–Cl bonds (750–800 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 293 for C₁₁H₁₄ClN₅O) validate the molecular formula .

Q. Table 2: Key Spectral Assignments

TechniqueKey Peaks/MarkersFunctional GroupReference
¹H NMRδ 8.29 (d, Ar-H), δ 3.7 (m, morpholine)Aromatic protons, morpholine
IR750 cm⁻¹ (C–Cl), 1650 cm⁻¹ (C=N)Chlorine, pyrimidine ring

Q. What safety protocols are essential when handling this compound, particularly regarding waste disposal and personal protective equipment (PPE)?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions .
  • Waste Management : Segregate halogenated waste in labeled containers and dispose via licensed facilities to avoid environmental contamination .
  • Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. What methodologies are recommended for assessing the kinase inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives, and how should IC₅₀ values be accurately determined?

Methodological Answer:

  • In vitro kinase assays : Use recombinant kinases (e.g., Src/Abl) with ATP-competitive binding protocols. Monitor inhibition via fluorescence-based ADP-Glo™ assays .
  • IC₅₀ determination : Perform dose-response curves (0.1–100 µM) in triplicate. Fit data using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values .
  • Controls : Include staurosporine as a positive control and DMSO as a vehicle control.

Q. How can researchers design experiments to evaluate the antitumor activity of this compound, and what in vitro models are appropriate?

Methodological Answer:

  • Cell viability assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa) over 48–72 hours. Compare results to normal cells (e.g., HEK293) .
  • Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle analysis (propidium iodide) .
  • In vivo models : For advanced studies, use xenograft mice with daily oral dosing (10–50 mg/kg) and monitor tumor volume .

Q. When encountering discrepancies in reported synthetic yields of pyrazolo[3,4-d]pyrimidine derivatives, what methodological approaches can be employed to identify and resolve the underlying causes?

Methodological Answer:

  • Variable analysis : Systematically test parameters (solvent purity, reaction time, temperature) using design of experiments (DoE) .
  • Intermediate characterization : Use LC-MS to detect side products (e.g., dechlorinated byproducts) .
  • Reproducibility checks : Repeat reactions with rigorously dried solvents and inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference .

Q. How can molecular dynamics (MD) simulations be applied to study the binding interactions of this compound with target enzymes?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model ligand-enzyme complexes (e.g., kinase ATP-binding pockets). Validate with crystal structures from PDB (e.g., 4A7C) .
  • MD parameters : Run simulations (100 ns) in GROMACS with AMBER force fields. Analyze binding free energy (MM-PBSA) and hydrogen-bond occupancy .
  • Critical factors : Include solvent effects (TIP3P water) and counterions (Na⁺/Cl⁻) for physiological accuracy.

Q. Table 3: Key Pharmacological Data from Literature

ActivityModel SystemIC₅₀/EC₅₀Reference
Kinase inhibitionSrc enzyme assay12 nM
AntitumorMCF-7 cells5.2 µM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine

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